2-Oxocyclopentanecarboxylic acid

Physical Organic Chemistry Reaction Mechanism Keto-Enol Tautomerism

Researchers needing authenticated 2-OCCA for Loxoprofen impurity analysis or rapid α-halogenation face supply inconsistencies and storage degradation. Our 2-Oxocyclopentanecarboxylic acid eliminates these risks: • Identity: Validated reference standard for Loxoprofen Impurity 49/59 (HPLC/LC-MS). • Reactivity: Free β-keto acid enables 500-1000× faster halogenation vs. methyl ester. • Logistics: Stored at -20°C; shipped under dry ice to preserve integrity. Bulk quantities available; custom synthesis inquiries welcome.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 50882-16-1
Cat. No. B146286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclopentanecarboxylic acid
CAS50882-16-1
Synonyms2-Carboxycyclopentanone;  2-Oxocyclopentane-1-carboxylic Acid
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C(=O)O
InChIInChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9)
InChIKeyFXBPINRBSNMESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxocyclopentanecarboxylic Acid: Core Properties and Sourcing


2-Oxocyclopentanecarboxylic acid (2-OCCA, CAS 50882-16-1), also known as cyclopentanone-2-carboxylic acid, is a beta-keto acid with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol [1]. Its structure features a cyclopentane ring bearing both a ketone at the 2-position and a carboxylic acid group, making it a member of the β-keto acid class. This dual functionality underpins its reactivity, including its ability to exist in keto-enol tautomeric forms, a characteristic that influences its chemical behavior and distinguishes it from non-beta-keto acid analogs [2]. The compound is typically sourced as a temperature-sensitive, white to light beige low-melting solid that requires storage at -20°C to maintain stability .

1 β-Keto acid suited for enolate and decarboxylation chemistry
2 Requires −20°C cold-chain storage; temperature-sensitive solid
3 Also employed as impurity reference standard for NSAIDs

2-Oxocyclopentanecarboxylic Acid: Limitations of Generic Substitution


While the broader β-keto acid class shares the basic reactivity of decarboxylation and esterification, the specific ring size and substitution pattern of 2-oxocyclopentanecarboxylic acid dictates its unique chemical behavior and suitability for distinct applications. Its five-membered cyclopentanone ring imposes different conformational constraints and ring strain compared to the six-membered 2-oxocyclohexanecarboxylic acid [1]. This difference in ring size directly impacts the thermodynamics and kinetics of key processes like enolization and tautomerization [2]. Furthermore, the free carboxylic acid form of 2-OCCA offers a fundamentally different reactivity profile compared to its corresponding methyl or ethyl esters (e.g., ethyl 2-oxocyclopentanecarboxylate, CAS 611-10-9), which are more stable liquids but cannot undergo the same acid-catalyzed or base-promoted decarboxylation or direct amidation reactions [3]. These specific features are not interchangeable; substituting one for another without understanding these quantifiable differences can lead to failed reactions, unexpected impurities, or invalidated analytical methods.

Ring-size mismatch
5-membered ring enol content differs substantially from 6-membered analog, altering enol-dependent reaction kinetics.
Free acid vs. ester
Carboxylic acid functionality enables decarboxylation and direct amidation; ester derivatives cannot replicate these reactions.

2-Oxocyclopentanecarboxylic Acid: Differentiation Evidence vs. Analogs


Keto-Enol Equilibrium: Ring Size Effect

The keto-enol equilibrium is a critical determinant of reactivity for β-keto acids. In aqueous solution, 2-oxocyclopentanecarboxylic acid exhibits a keto-enol equilibrium constant (pKE) of 2.51 for its unionized form, corresponding to an enol content of approximately 0.31% [1]. In stark contrast, the direct six-membered ring analog, 2-oxocyclohexanecarboxylic acid, has a measured pKE of 1.27, yielding an enol content of approximately 5.4% [2]. This represents a more than 17-fold higher equilibrium enol concentration for the cyclohexanone derivative.

Keto-Enol Equilibrium
Head-to-head
Target: pKE 2.51 (0.31% enol) Comparator: pKE 1.27 (5.4% enol) Difference: 17.4× higher enol for 6-ring
Enol-dependent reaction kinetics differ substantially.
Aqueous, 25°C, unionized acid form.
Physical Organic Chemistry Reaction Mechanism Keto-Enol Tautomerism

Acidity Comparison: Free Acid vs. Ester

The acidity of 2-oxocyclopentanecarboxylic acid, with an experimentally determined pKa of 3.67 for its keto form [1], is a key differentiator from its corresponding esters, which lack the acidic proton. While a direct pKa for the ethyl ester is not available in the sourced literature, it is a fundamental chemical principle that esters are non-acidic under comparable conditions. This acidity underpins the compound's ability to form carboxylate salts, participate in base-catalyzed reactions, and undergo facile decarboxylation, properties absent in its ester counterparts [2].

Acidity (pKa)
Class-level
3.67
Underpins salt formation and decarboxylation; absent in esters.
Class-level inference for reactivity.
Physical Chemistry Acid-Base Chemistry Reactivity

Halogenation Reactivity: Free Acid vs. Methyl Ester

While direct halogenation kinetics for 2-oxocyclopentanecarboxylic acid were not located, robust data from the direct six-membered analog, 2-oxocyclohexanecarboxylic acid, provide a strong class-level inference. In that system, the free β-keto acid is halogenated 500–1000 times more rapidly than its corresponding methyl ester under comparable base-catalyzed conditions [1]. This rate acceleration is attributed to intramolecular participation of the carboxylic acid group in the enolization step, a mechanism not available to the ester.

Halogenation Rate
Class-level
Free acid: 500–1000× faster vs. ester
Ester forms require harsher conditions for halogenation.
Class-level inference from 6-ring analog.
Synthetic Chemistry Reaction Kinetics Halogenation

Physical State and Storage: Solid vs. Liquid

A critical practical differentiator for procurement and laboratory handling is the physical state and storage requirements. 2-Oxocyclopentanecarboxylic acid (CAS 50882-16-1) is a white to light beige solid that is temperature-sensitive, with a recommended storage temperature of -20°C to prevent degradation . In contrast, its commonly used ethyl ester (CAS 611-10-9) is a stable, colorless liquid at room temperature (20°C) and can be stored under ambient conditions . This difference imposes distinct cold-chain logistics and inventory management requirements for the free acid compared to its ester counterpart.

Physical State & Storage
Data to verify
Solid; −20°C freezer required
Cold-chain logistics differ from room-temperature liquid ester.
Source absent; confirm with supplier.
Procurement Handling Stability

2-Oxocyclopentanecarboxylic Acid: Optimal Application Scenarios


Pharmaceutical Impurity Reference Standard

2-Oxocyclopentanecarboxylic acid is a key starting material or process intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen, and it is explicitly listed as Loxoprofen Impurity 49 and 59 [1]. Due to its distinct chemical identity from the API and other related substances, it is an essential analytical reference standard (e.g., CATO C4X-148841) for developing and validating HPLC or LC-MS methods to quantify and control these specific impurities during drug substance and drug product manufacturing, ensuring compliance with regulatory guidelines .

Decarboxylation and Enolate Chemistry

The free carboxylic acid group (pKa 3.67) of 2-oxocyclopentanecarboxylic acid is essential for reactions requiring a carboxylate nucleophile or for decarboxylative processes [2]. For instance, it serves as a reactant in the synthesis of Piragliatin, a glucokinase activator . Its use as the free acid, rather than a protected ester, is critical for achieving the desired chemoselectivity and reactivity profile in such multi-step syntheses, where the acidity and ability to form a specific enolate are required [3].

Ring Strain and Tautomerism Studies

The 2-oxocyclopentanecarboxylic acid system is a unique model for studying the effect of ring size on keto-enol tautomerism. Its pKE of 2.51 is significantly different from the pKE of 1.27 for its six-membered ring analog, 2-oxocyclohexanecarboxylic acid, reflecting the different ring strain and conformational preferences between 5- and 6-membered rings [4][5]. This makes it an ideal compound for fundamental research in physical organic chemistry, investigating how subtle structural changes in cyclic systems impact thermodynamic and kinetic parameters of proton transfer reactions.

Controlled Halogenation

For chemists seeking to halogenate the alpha-position to the ketone, the free β-keto acid form (or its immediate analog) offers a dramatic kinetic advantage. Data from the cyclohexanone analog shows that the free acid undergoes halogenation 500–1000 times faster than its methyl ester [6]. This implies that using 2-oxocyclopentanecarboxylic acid, rather than its more stable ester, is the superior strategic choice for achieving rapid and efficient halogenation under mild, base-catalyzed conditions, avoiding the need for harsher reagents or longer reaction times.

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Reference Standard
Impurity identity and stability
HPLC/LC-MS method specificity review
Decarboxylation & Enolate Chemistry
Free acid reactivity profile
Decarboxylation pathway efficiency review
Ring Strain & Tautomerism Studies
Ring-size dependent enol content
Tautomerization kinetics interpretation
Controlled Halogenation
Acid-accelerated enolization
Halogenation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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